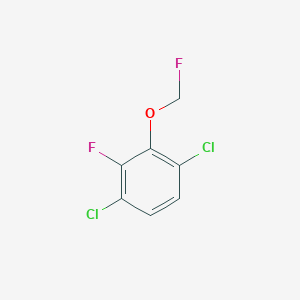
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the introduction of chlorine, fluorine, and fluoromethoxy groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Electrophilic Substitution: Chlorinating and fluorinating agents like chlorine gas or fluorine gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
科学的研究の応用
1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,4-Dichloro-2-fluoro-3-(methoxy)benzene
- 1,4-Dichloro-2-fluoro-3-(chloromethoxy)benzene
Comparison
Compared to similar compounds, 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. The combination of chlorine, fluorine, and fluoromethoxy groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
特性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
1,4-dichloro-2-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(9)7(6(4)11)12-3-10/h1-2H,3H2 |
InChIキー |
FZDVJLOWNFJQFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)OCF)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



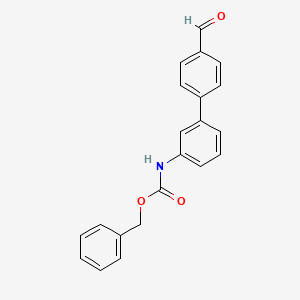

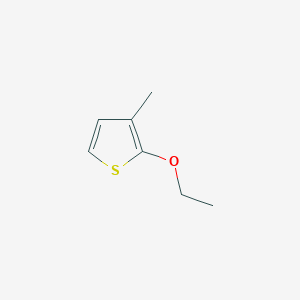
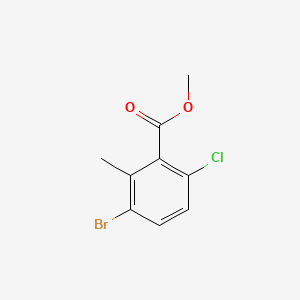
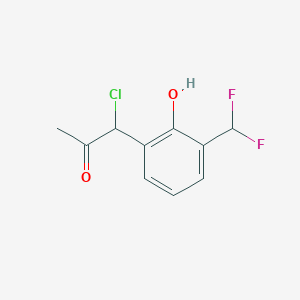
![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

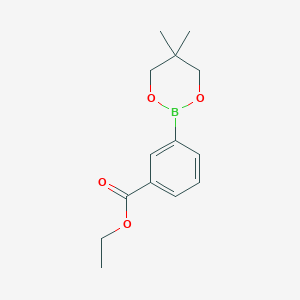

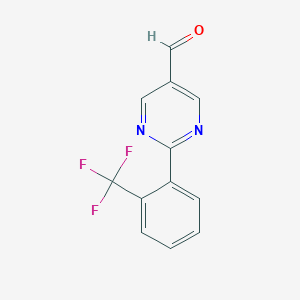
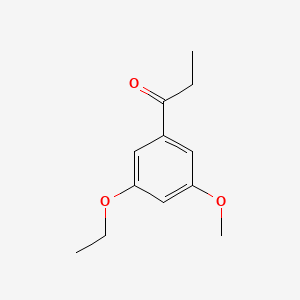
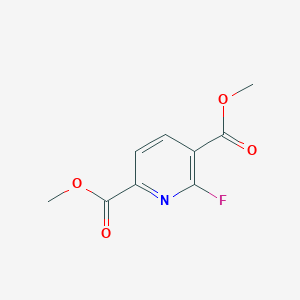
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
